Magnesium sulfide

Übersicht

Beschreibung

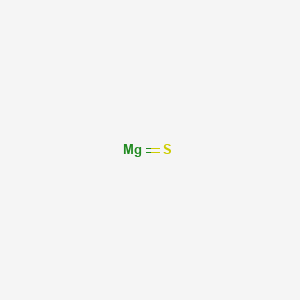

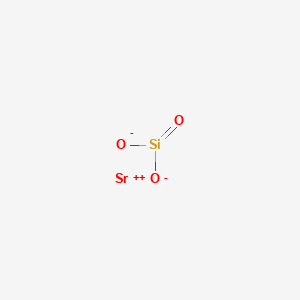

Magnesium sulfide is a useful research compound. Its molecular formula is MgS and its molecular weight is 56.37 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Depilatory. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Magnesium sulfide (MgS) is an inorganic compound that primarily targets myometrial muscle cells . It is also known to interact with oxygen and water .

Mode of Action

This compound’s interaction with its targets results in significant changes. When it interacts with myometrial muscle cells, it causes direct inhibition of action potentials . This interaction results in the uncoupling of excitation and contraction, which decreases the frequency and force of contractions . When MgS reacts with oxygen, it forms the corresponding sulfate, magnesium sulfate . When MgS reacts with water, it gives hydrogen sulfide and magnesium hydroxide .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the dissolution of metal sulfides. This dissolution occurs via two chemical pathways, either the thiosulfate or the polysulfide pathway . These pathways are determined by the metal sulfides’ mineralogy and their acid solubility .

Pharmacokinetics

For magnesium sulfate, another compound of magnesium, it is known that absorption is slow and poor when taken orally . The distribution is primarily in the bone (50% to 60%) and extracellular fluid (1% to 2%) . Excretion occurs through the urine (as magnesium) and feces (as unabsorbed drug) .

Result of Action

The result of this compound’s action is multifaceted. In the context of myometrial muscle cells, the uncoupling of excitation and contraction leads to a decrease in the frequency and force of contractions . When MgS reacts with oxygen and water, it forms magnesium sulfate, hydrogen sulfide, and magnesium hydroxide . These reactions can have various implications depending on the context in which they occur.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the context of magnesium-sulfide batteries, the performance of nanoscale (MgS)n clusters is much better than that of bulk-sized MgS . Additionally, the transformation of magnesium polysulfide to the final product MgS can be delayed in the environment of C3H6O (ε = 20.7), which is conducive to improving the performance of Mg–S batteries .

Biochemische Analyse

Biochemical Properties

Magnesium sulfide plays a role in biochemical reactions, particularly in the context of soil microbiology. It has been observed that the application of this compound can influence soil microbial biomass, enzyme activity, and bacterial community composition .

Cellular Effects

The effects of this compound on cells are primarily observed in microbial communities. For instance, the application of this compound in soil can lead to changes in microbial biomass and enzyme activity . These changes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. For example, it can bind to enzymes and other proteins, influencing their activity. This can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study found that the application of this compound to soil led to significant changes in microbial biomass and enzyme activity over a 120-day period .

Metabolic Pathways

This compound is involved in several metabolic pathways. For example, it can interact with enzymes involved in the sulfur cycle in marine sediments . This can influence metabolic flux and metabolite levels.

Eigenschaften

IUPAC Name |

sulfanylidenemagnesium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDQFHZIWNYSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mg]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgS | |

| Record name | magnesium sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065179 | |

| Record name | Magnesium sulfide (MgS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder with an odor like rotten eggs; [Alfa Aesar MSDS] | |

| Record name | Magnesium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15340 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12032-36-9 | |

| Record name | Magnesium sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12032-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium sulfide (MgS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium sulfide (MgS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)